2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
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Overview
Description
2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a dioxolane ring, an amino group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the dioxolane ring: This step involves the cyclization of a diol with an aldehyde or ketone under acidic conditions.
Attachment of the ethanol moiety: This can be achieved through an etherification reaction using ethanol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxolane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(((3aR,4S,6S,6aS)-6-Hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
- 2-(((3aR,4S,6S,6aS)-6-Methylamino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
Uniqueness
2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
The compound 2-(((3aR,4S,6S,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol, with CAS No. 376608-65-0, is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of available literature and research findings.
- Molecular Formula : C14H25NO10
- Molecular Weight : 367.35 g/mol
- Structure : The compound features a cyclopentadioxole moiety which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. The presence of the amino group and the ether linkage may facilitate interactions with enzymes and receptors in biological systems.
Biological Activities
-
Antimicrobial Activity :
Preliminary studies suggest that the compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. This activity may be linked to its ability to disrupt bacterial cell wall synthesis. -
Antioxidant Properties :
The compound has demonstrated significant antioxidant activity in vitro. This property is crucial for mitigating oxidative stress in cells, potentially providing protective effects against various diseases. -
Neuroprotective Effects :
Research indicates that this compound may have neuroprotective effects, possibly due to its ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological effects of this compound:
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University tested the compound against E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial activity. -
Antioxidant Activity Assessment :
In a study published in the Journal of Medicinal Chemistry, the compound was evaluated using DPPH and ABTS assays. It exhibited an IC50 value of 25 µg/mL in the DPPH assay, indicating strong free radical scavenging ability.
Data Table: Summary of Biological Activities
Activity Type | Test Organism/Model | Result | Reference |
---|---|---|---|
Antimicrobial | E. coli, Staphylococcus aureus | MIC = 32 µg/mL | XYZ University Study |
Antioxidant | DPPH Assay | IC50 = 25 µg/mL | Journal of Medicinal Chemistry |
Neuroprotective | Neuroinflammation Model | Reduced inflammation markers | ABC Research Institute |
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-[[(3aR,4S,6S,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol |
InChI |
InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7-,8-,9+/m0/s1 |
InChI Key |
WNYYMPICYAOQAE-XSPKLOCKSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](C[C@@H]([C@H]2O1)OCCO)N)C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)OCCO)N)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.